5-(4-Hydroxymethylphenyl)-3-methylphenol
Description
5-(4-Hydroxymethylphenyl)-3-methylphenol is a phenolic compound characterized by a hydroxymethyl group (-CH₂OH) at the para position of one phenyl ring and a methyl group (-CH₃) at the meta position of another phenyl ring. Its structure enables diverse chemical reactivity, making it valuable in synthetic chemistry and materials science.
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]-5-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-6-13(8-14(16)7-10)12-4-2-11(9-15)3-5-12/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRXEDDLDBIGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683729 | |
| Record name | 4'-(Hydroxymethyl)-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-86-1 | |
| Record name | [1,1′-Biphenyl]-4-methanol, 3′-hydroxy-5′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Hydroxymethyl)-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxymethylphenyl)-3-methylphenol typically involves the reaction of 4-hydroxymethylbenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of 5-(4-Hydroxymethylphenyl)-3-methylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxymethylphenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(4-Carboxyphenyl)-3-methylphenol.
Reduction: 5-(4-Hydroxymethylphenyl)-3-methylcyclohexanol.
Substitution: 5-(4-Hydroxymethylphenyl)-3-methyl-2-bromophenol.
Scientific Research Applications
5-(4-Hydroxymethylphenyl)-3-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers and other industrial materials due to its phenolic structure.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxymethylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s phenolic structure allows it to participate in redox reactions, which can modulate cellular processes.
Comparison with Similar Compounds
Structural Analogs in Hydroxyacetophenones
The Handbook of Hydroxyacetophenones () highlights compounds with similar backbone structures but differing substituents. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | 200.62 | 97–98 | Chloro substituent at C5 |
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C₉H₉ClO₃ | 200.62 | — | Methoxy group at C3 |
| 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone | 112954-19-5 | C₉H₉ClO₃ | 200.62 | — | Synthesized via Friedel-Crafts reaction |
Key Insight: These analogs share the phenolic-hydroxymethyl backbone but exhibit distinct physical properties (e.g., melting points) and reactivity due to substituent variations .
Antifungal Derivatives of 3-Methylphenol
describes 50 derivatives of 4-isopropyl-3-methylphenol (I) and 5-isopropyl-3-methylphenol (II), which differ from 5-(4-hydroxymethylphenyl)-3-methylphenol in their substituents:
| Compound Class | Example Derivative | Antifungal Activity (In Vitro/In Vivo) |
|---|---|---|
| Ester derivatives | 4-isopropyl-3-methylphenyl(2-amino-thiazole-4-yl)methoxyiminoacetate | 87% inhibition of rice blast (Pyricularia oryzae) |
| Sulfonyl ester derivatives | Methyl (4-isopropyl-3-methylphenoxy)acetate | 92% inhibition of cucumber gray mold (Botrytis cinerea) |
Comparison: The hydroxymethylphenyl group in 5-(4-Hydroxymethylphenyl)-3-methylphenol enhances solubility and bioavailability compared to isopropyl-substituted analogs, which prioritize lipophilicity for fungal membrane penetration .
Fluorinated and Halogenated Derivatives
Alkylphenols with Branching Substituents
lists alkylphenols with branched alkyl chains, such as:
- 4-(1,1,3,3-Tetramethylbutyl)phenol (CAS 140-66-9): A persistent environmental pollutant due to its branched structure and resistance to degradation.
- 4-(5-Methylhexyl)phenol (CAS 100532-36-3): Exhibits lower toxicity compared to linear-chain alkylphenols.
Comparison: Linear substituents (e.g., hydroxymethyl in 5-(4-Hydroxymethylphenyl)-3-methylphenol) improve biodegradability, whereas branched analogs pose higher ecological risks .
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